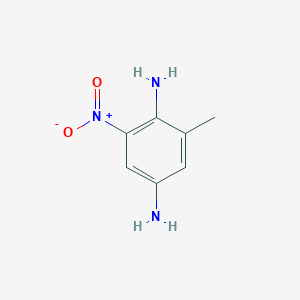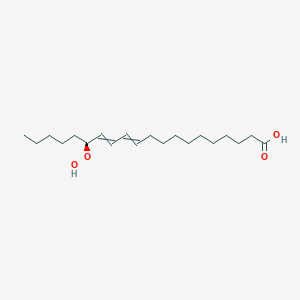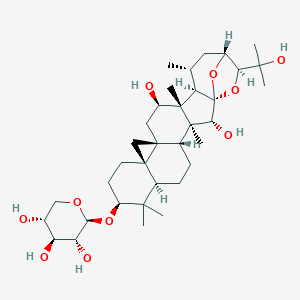
N-Acetoxy-phip
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetoxy-phip (N-Acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) is a heterocyclic aromatic amine (HAA) that is formed during the cooking of meat at high temperatures. It is a potent mutagen and carcinogen, and has been shown to induce tumors in laboratory animals. In recent years, there has been growing interest in the synthesis and study of N-Acetoxy-phip due to its potential as a tool for investigating the mechanisms of carcinogenesis.
Wirkmechanismus
N-Acetoxy-phip is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. The exact mechanism by which N-Acetoxy-phip induces mutations is not fully understood, but it is believed to involve the formation of DNA adducts that can lead to errors in DNA replication.
Biochemische Und Physiologische Effekte
N-Acetoxy-phip has been shown to induce a variety of biochemical and physiological effects in laboratory studies. It has been shown to induce oxidative stress and inflammation, and to alter the expression of genes involved in cell cycle regulation and DNA repair. These effects are thought to contribute to the carcinogenic properties of N-Acetoxy-phip.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Acetoxy-phip in laboratory studies is its potency as a mutagen and carcinogen. This makes it a useful tool for investigating the mechanisms of carcinogenesis. However, one limitation of using N-Acetoxy-phip is that it is a relatively unstable compound and can degrade over time, making it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on N-Acetoxy-phip. One area of interest is the development of new methods for synthesizing N-Acetoxy-phip that are more efficient and scalable. Another area of interest is the development of new analytical techniques for detecting N-Acetoxy-phip and its metabolites in biological samples. Finally, there is a need for further research to elucidate the mechanisms by which N-Acetoxy-phip induces mutations and carcinogenesis, with the ultimate goal of developing new strategies for preventing and treating cancer.
Wissenschaftliche Forschungsanwendungen
N-Acetoxy-phip has been used extensively in laboratory studies to investigate the mechanisms of carcinogenesis. It is a potent mutagen and has been shown to induce DNA damage in vitro. Studies have also shown that N-Acetoxy-phip can induce tumors in laboratory animals, making it a useful tool for studying the early stages of carcinogenesis.
Eigenschaften
CAS-Nummer |
142784-27-8 |
|---|---|
Produktname |
N-Acetoxy-phip |
Molekularformel |
C15H14N4O2 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino] acetate |
InChI |
InChI=1S/C15H14N4O2/c1-10(20)21-18-15-17-14-13(19(15)2)8-12(9-16-14)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
OVPSYMLYTZOTQE-UHFFFAOYSA-N |
SMILES |
CC(=O)ONC1=NC2=C(N1C)C=C(C=N2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)ONC1=NC2=C(N1C)C=C(C=N2)C3=CC=CC=C3 |
Synonyme |
2-(acetoxyamino)-1-methyl-6-phenylimidazo(4,5-b)pyridine N-acetoxy-PhIP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















